PRMT6 Biochemical Inhibition: Target Compound (IC₅₀ = 46 µM) vs. EPZ020411 (IC₅₀ = 0.010 µM)
In a biochemical assay measuring inhibition of N-terminal hexa-His-tagged human PRMT6 expressed in Sf9 cells, using 24 residues of biotin-labelled histone H4 substrate and tritiated ³H-SAM, 4-methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine exhibited an IC₅₀ of 46,000 nM (46 µM) [1]. By cross-study comparison, the established PRMT6 tool compound EPZ020411 achieves an IC₅₀ of 10 nM against full-length human PRMT6 [2]. This ~4,600-fold difference in potency demonstrates that the target compound is a weak PRMT6 ligand, making it suitable as a negative control or as a starting scaffold for fragment-based optimization, rather than as a potent inhibitor.
| Evidence Dimension | PRMT6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 46,000 nM (46 µM) |
| Comparator Or Baseline | EPZ020411: IC₅₀ = 10 nM (0.010 µM) |
| Quantified Difference | 4,600-fold less potent than EPZ020411 |
| Conditions | Biochemical assay; N-terminal hexa-His-tagged human PRMT6 expressed in Sf9 cells; ³H-SAM / biotin-H4 substrate; J Med Chem 59:1176-83 (2016) |
Why This Matters
The quantified weak PRMT6 engagement defines this compound's role: a validated negative control or fragment hit for epigenetics programs, not a drug-like lead, which is critical for procurement decisions involving target-based screening libraries.
- [1] BindingDB. BDBM50158369 (CHEMBL3781561). IC₅₀ = 46,000 nM against human PRMT6. Data curated from J Med Chem 59: 1176-83 (2016). View Source
- [2] Mitchell, L. H. et al. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound. ACS Med. Chem. Lett. 2015, 6, 655-659. EPZ020411 IC₅₀ = 10 nM. View Source
